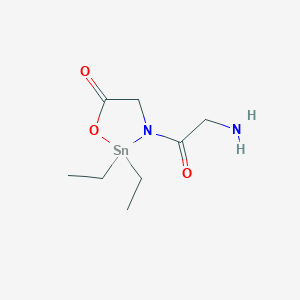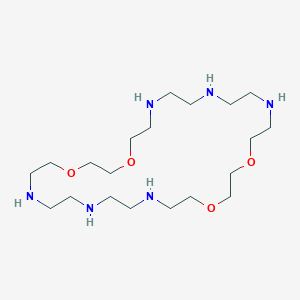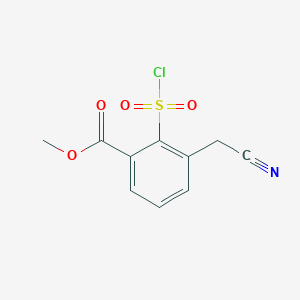
3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one is a unique organotin compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound features a distinctive oxazastannolidin ring structure, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one typically involves the reaction of diethylstannane with an appropriate aminoacetyl precursor under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the oxazastannolidin ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the scalability of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized oxazastannolidin derivatives, reduced oxazastannolidin compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, making it a promising candidate for antimicrobial and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one: Similar in structure but contains a bromoacetyl group instead of an aminoacetyl group.
3-(Aminoacetyl)-2,2-dimethyl-1,3,2-oxazastannolidin-5-one: Similar but with dimethyl groups instead of diethyl groups.
Uniqueness
3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one is unique due to its specific combination of functional groups and the presence of the oxazastannolidin ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
141381-99-9 |
|---|---|
Molekularformel |
C8H16N2O3Sn |
Molekulargewicht |
306.93 g/mol |
IUPAC-Name |
3-(2-aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one |
InChI |
InChI=1S/C4H8N2O3.2C2H5.Sn/c5-1-3(7)6-2-4(8)9;2*1-2;/h1-2,5H2,(H2,6,7,8,9);2*1H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
RDZHIVUFEXVFDT-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn]1(N(CC(=O)O1)C(=O)CN)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)




![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)




